6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Overview
Description
“6-Tert-butyl-1-benzothiophene-3-carbonyl chloride” is a chemical compound with the molecular formula C13H13ClOS and a molecular weight of 252.76 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Catalytic Oxidation and Reduction Processes
One notable application in scientific research involving a compound closely related to 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride is its potential use in catalytic processes. For instance, copper(I) chloride in combination with N-hydroxyindole derivatives has been demonstrated to catalyze the selective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts these alcohols into the corresponding α,β-unsaturated carbonyl compounds with good yields, showcasing the potential of related compounds in oxidation reactions (Shen et al., 2012).
Alkylation and Cross-Coupling Reactions
Another application is observed in the field of alkylation and cross-coupling reactions. Iron(III) amine-bis(phenolate) complexes, for example, have shown efficacy as catalysts for the C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides. This reaction yields good to excellent results, highlighting the role of tert-butyl and related compounds in facilitating these types of chemical transformations (Qian et al., 2011).
Catalytic Activities in Hydrogen Transfer Reactions
Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes have been prepared and shown to exhibit catalytic activities in hydrogen transfer reactions of ketones. The structural and catalytic properties of these complexes provide insights into the potential use of tert-butyl-containing compounds in promoting hydrogen transfer reactions, which are critical in various synthetic and industrial processes (Cheng et al., 2009).
Radical Cyclization for Synthesis of Benzothiophenes
The radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids, initiated by tert-butyl hydroperoxide, leads to the synthesis of 3-(arylsulfonyl)benzothiophenes under mild conditions. This method demonstrates the versatility of tert-butyl groups in promoting radical cyclization reactions, which are valuable for constructing heterocyclic structures (Xu et al., 2017).
Properties
IUPAC Name |
6-tert-butyl-1-benzothiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClOS/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZGYPRFHTQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194095 | |
Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-92-9 | |
Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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